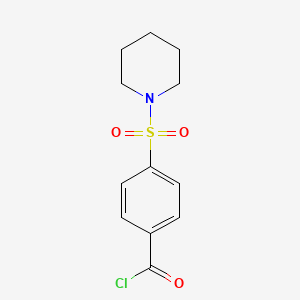

4-(Piperidin-1-ylsulfonyl)benzoyl chloride

Description

Properties

IUPAC Name |

4-piperidin-1-ylsulfonylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAXEYPEKABWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Reactivity of the Acyl Chloride Moiety

The chemical behavior of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group (-COCl). This high reactivity stems from two primary electronic effects. Firstly, the oxygen and chlorine atoms, both being highly electronegative, exert a strong inductive electron-withdrawing effect. This effect polarizes the carbon-chlorine and carbon-oxygen bonds, creating a significant partial positive charge on the carbonyl carbon. Secondly, the adjacent sulfonyl group (-SO2-) is also strongly electron-withdrawing, further increasing the electrophilicity of the carbonyl carbon. stackexchange.com This enhanced electrophilicity makes the acyl chloride moiety an excellent target for attack by a wide range of nucleophiles. libretexts.orgpearson.com Consequently, the principal reaction pathway for this compound is nucleophilic acyl substitution. libretexts.org

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final ester product and hydrochloric acid. The presence of the electron-withdrawing 4-(piperidin-1-ylsulfonyl) group is expected to increase the rate of reaction compared to unsubstituted benzoyl chloride by making the carbonyl carbon more electrophilic. stackexchange.com

Table 1: General Reaction Scheme for Alcoholysis

| Reactant | Nucleophile (Alcohol) | Product (Ester) | Byproduct |

| This compound | R-OH | 4-(Piperidin-1-ylsulfonyl)benzoate ester | HCl |

This table illustrates the general transformation of this compound into a benzoate (B1203000) ester via reaction with an alcohol (R-OH).

Amidation, the reaction with primary or secondary amines, is a rapid and generally high-yielding reaction for acyl chlorides like this compound, producing N-substituted amides. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon.

This reaction is frequently carried out under Schotten-Baumann conditions, which involve an aqueous base (like sodium hydroxide) in a two-phase system. chemistnotes.combyjus.com The base serves two crucial roles: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant, and it drives the reaction to completion. byjus.com Alternatively, an organic base such as pyridine (B92270) or triethylamine (B128534) can be used in an aprotic solvent. fishersci.it

Table 2: Representative Amidation Reactions

| Amine | Base/Solvent | Product |

| Aniline (B41778) | 10% aq. NaOH | N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide |

| Benzylamine | Triethylamine / Dichloromethane | N-benzyl-4-(piperidin-1-ylsulfonyl)benzamide |

| Piperidine (B6355638) | Pyridine | 1-((4-(piperidin-1-ylsulfonyl)phenyl)carbonyl)piperidine |

This table provides examples of expected amidation products from the reaction of this compound with various amines under typical conditions.

In a reaction analogous to alcoholysis, this compound reacts with thiols (R-SH) to form thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions proceed efficiently. The synthesis of thioesters from acyl chlorides is a common and reliable method. wikipedia.orgresearchgate.net The reaction can be performed by reacting the acyl chloride with a thiol in the presence of a base, such as pyridine, or by using the alkali metal salt of the thiol (a thiolate). wikipedia.org The mechanism mirrors that of other nucleophilic acyl substitutions, involving a tetrahedral intermediate followed by the elimination of the chloride ion.

Table 3: General Reaction Scheme for Thioesterification

| Reactant | Nucleophile (Thiol) | Product (Thioester) | Byproduct |

| This compound | R-SH | S-alkyl/aryl 4-(piperidin-1-ylsulfonyl)benzothioate | HCl |

This table shows the general synthesis of a thioester from the reaction of this compound with a thiol (R-SH).

Phenols can react with this compound to form phenyl esters. However, phenols are generally less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. libretexts.org Consequently, the reaction is often slower. libretexts.org To achieve a reasonable reaction rate, a base is typically required. Under Schotten-Baumann conditions, the phenol (B47542) is first deprotonated by a base like sodium hydroxide (B78521) to form the more nucleophilic phenoxide ion, which then readily attacks the acyl chloride. libretexts.orgvedantu.com Alternatively, catalysts such as titanium dioxide (TiO2) have been shown to facilitate the acylation of phenols by benzoyl chlorides under solvent-free conditions.

Table 4: Esterification of Phenol

| Reactant | Nucleophile | Conditions | Product |

| This compound | Phenol | aq. NaOH | Phenyl 4-(piperidin-1-ylsulfonyl)benzoate |

| This compound | Phenol | TiO2 (catalyst), 25°C, solvent-free | Phenyl 4-(piperidin-1-ylsulfonyl)benzoate |

This table outlines common methods for the esterification of phenol with this compound.

Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. Therefore, this compound will readily hydrolyze in the presence of moisture to yield 4-(Piperidin-1-ylsulfonyl)benzoic acid. smolecule.com This reaction is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. pearson.com

The mechanism begins with the attack of a water molecule on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then eliminates a chloride ion. A final deprotonation step, often facilitated by another water molecule or a weak base, yields the final carboxylic acid product and hydrochloric acid. Due to its reactivity, the compound must be handled under anhydrous conditions to prevent unwanted hydrolysis.

Hydrolysis Pathways to 4-(Piperidin-1-ylsulfonyl)benzoic Acid

Reactivity of the Sulfonyl Group and Piperidine Ring

The sulfur atom in the sulfonyl group (-SO₂-) of this compound exists in its highest possible oxidation state (+6). Consequently, this group is highly resistant to further oxidation under standard chemical conditions. While other sulfur-containing functional groups like sulfides can be oxidized to sulfoxides and then sulfones, the sulfonyl group itself is generally considered inert to oxidative processes. acsgcipr.org

The nitrogen atom of the piperidine ring is part of a sulfonamide linkage (R-SO₂-NR'₂). This is a very stable covalent bond. The presence of the strongly electron-withdrawing sulfonyl group significantly diminishes the basicity and nucleophilicity of the piperidine nitrogen atom. This reduction in electron density makes direct functionalization at the nitrogen (e.g., alkylation) highly unfavorable. Modification of this part of the molecule would likely require harsh chemical conditions to cleave the robust sulfur-nitrogen bond, a process that is not typically a facile transformation.

The benzene (B151609) ring of this compound has two substituent groups: the benzoyl chloride group (-COCl) and the piperidin-1-ylsulfonyl group (-SO₂-N(C₅H₁₀)). Both of these groups are powerful electron-withdrawing groups. libretexts.org

Reactivity: The presence of two strong deactivating groups on the aromatic ring significantly reduces its electron density. This makes the ring much less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org Electrophilic aromatic substitution (EAS) reactions on this substrate will be substantially slower and require more forcing conditions than for benzene. libretexts.orglibretexts.org

Directing Effects: In electrophilic aromatic substitution, deactivating groups generally direct incoming electrophiles to the meta position. libretexts.orgyoutube.com In this compound, the two groups are located para to each other (at positions 1 and 4).

The benzoyl chloride group at position 1 directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

The piperidin-1-ylsulfonyl group at position 4 also directs incoming electrophiles to the positions meta to itself (positions 2 and 6, which are equivalent to positions 3 and 5 relative to the other group).

Therefore, both substituents cooperatively direct any potential electrophilic attack to the same two positions on the aromatic ring: the carbons at positions 2 and 6 (or 3 and 5, depending on numbering). The primary challenge for such a reaction would be overcoming the high degree of deactivation imparted by the two electron-withdrawing groups. libretexts.org

Applications As a Synthetic Intermediate in Organic Chemistry

Role in the Construction of Complex Organic Scaffolds

The unique arrangement of the sulfonyl, piperidine (B6355638), and benzoyl chloride components makes this compound an ideal starting point for synthesizing molecules with significant structural complexity. It acts as a scaffold upon which further chemical diversity can be built, leading to advanced derivatives, heterocyclic systems, and polycyclic structures.

A primary application of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride is in the synthesis of molecules containing both sulfonamide and benzamide (B126) functionalities. The benzoyl chloride group is a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. This reaction is typically chemoselective, leaving the pre-existing sulfonamide bond and the piperidine ring intact.

This chemoselectivity allows for the generation of large libraries of sulfonamide-benzamide compounds by reacting the single intermediate, this compound, with a wide array of different amines. This strategy is highly efficient in drug discovery for exploring structure-activity relationships (SAR). The resulting derivatives are investigated for a range of biological activities, as both sulfonamide and benzamide motifs are prevalent in pharmacologically active compounds. rsc.org For instance, research into novel bactericides for agricultural applications has involved the preparation of a wide array of sulfonamide derivatives containing piperidine fragments, highlighting the modularity of this synthetic approach. organic-chemistry.org

The general synthetic scheme for this transformation is outlined below:

Reaction of this compound with a generic amine (R-NH₂) to yield a sulfonamide-benzamide derivative.

This straightforward yet powerful reaction has been utilized to produce compounds for various therapeutic areas. The sulfonamide group often imparts crucial binding properties, while the newly formed benzamide linkage can be used to introduce substituents that modulate potency, selectivity, and pharmacokinetic properties.

While the compound itself contains a piperidine heterocycle, its reactive benzoyl chloride handle serves as a gateway for the construction of additional heterocyclic rings. Benzoyl chlorides are established precursors for a variety of heterocycles through condensation reactions with bifunctional nucleophiles. Although specific examples utilizing this compound are not extensively documented in dedicated studies, its reactivity profile supports its potential in such syntheses.

For example, reaction with hydrazine (B178648) or its derivatives would yield a benzhydrazide. This intermediate could then undergo intramolecular cyclization or reaction with another electrophile (such as a carboxylic acid or phosgene) to form five-membered heterocycles like 1,3,4-oxadiazoles. Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of N-hydroxybenzamides, which are precursors to isoxazole (B147169) derivatives. The synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, often proceeds from chalcone (B49325) intermediates, which can be derived from acyl chlorides. researchgate.net This demonstrates the general utility of the benzoyl chloride moiety as a starting point for building diverse heterocyclic systems. mdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Intermediate | Potential Heterocycle |

|---|---|---|

| Hydrazine (H₂NNH₂) | Benzhydrazide | 1,3,4-Oxadiazole |

| Phenylhydrazine (PhNHNH₂) | N-Phenylbenzhydrazide | N-Phenyl-1,3,4-oxadiazole |

| Hydroxylamine (H₂NOH) | N-Hydroxybenzamide | Isoxazole / Isoxazoline |

The benzoyl chloride functional group is a classic electrophile for Friedel-Crafts acylation reactions. beilstein-journals.orgnih.gov This powerful carbon-carbon bond-forming reaction allows for the attachment of the acyl group to an aromatic ring, including polycyclic aromatic hydrocarbons (PAHs) like naphthalene, anthracene, or phenanthrene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.orgfrontiersin.org

Through this reaction, the entire 4-(piperidin-1-ylsulfonyl)benzoyl moiety can be appended to a pre-existing polycyclic system. This strategy could be employed to synthesize complex, multi-ring architectures where the sulfonamide-piperidine portion is introduced to confer specific physical or biological properties onto a larger polycyclic scaffold. While specific literature detailing the use of this compound in Friedel-Crafts reactions on PAHs is sparse, the reaction is a fundamental and predictable transformation for acyl chlorides. researchgate.netresearchgate.net Such reactions are pivotal in the synthesis of polyconjugated molecules and advanced materials. researchgate.net Intramolecular versions of this reaction, where the terminal end of a side chain attacks the benzoyl group's ring, can also be envisioned to construct fused polycyclic systems. researchgate.netmdpi.com

Design and Synthesis of Chemically Modified Analogues

The structure of this compound is amenable to systematic modification at two key positions: the piperidine ring and the benzoyl ring. This allows for the fine-tuning of molecular properties in the design of new compounds.

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly influence a molecule's biological activity and properties. organic-chemistry.orgnih.gov Analogues of this compound can be readily synthesized by starting with substituted piperidines. The synthesis typically involves the reaction of a desired piperidine derivative with 4-(chlorosulfonyl)benzoyl chloride. By choosing piperidines with substituents at the 2-, 3-, or 4-positions, a diverse range of analogues can be generated.

For example, using 4-methylpiperidine, 3-hydroxypiperidine, or ethyl isonipecotate (ethyl piperidine-4-carboxylate) in the initial sulfonamide-forming step would yield analogues with modified piperidine rings. This modular approach allows chemists to explore how changes in the piperidine's steric and electronic properties affect the final compound's function. Recent advances have also provided novel methods for the late-stage functionalization of the piperidine ring itself, further expanding the accessible chemical space. nih.gov

Table 2: Examples of Analogues from Systematic Variation of the Piperidine Moiety

| Starting Piperidine Derivative | Resulting Moiety in Final Compound | Potential Property Modification |

|---|---|---|

| Piperidine | Piperidin-1-ylsulfonyl | Parent structure |

| 4-Methylpiperidine | (4-Methylpiperidin-1-yl)sulfonyl | Increased lipophilicity |

| 4-Hydroxypiperidine | (4-Hydroxypiperidin-1-yl)sulfonyl | Increased polarity, H-bond donor |

| Ethyl piperidine-4-carboxylate | (4-(Ethoxycarbonyl)piperidin-1-yl)sulfonyl | Introduction of an ester handle for further derivatization |

Another powerful strategy for creating analogues involves introducing substituents onto the benzoyl ring. This is typically achieved by beginning the synthesis with an already substituted benzoic acid derivative. For instance, starting with 2-methoxy-4-(chlorosulfonyl)benzoic acid or 3-chloro-4-(chlorosulfonyl)benzoic acid would ultimately yield analogues of this compound with a methoxy (B1213986) or chloro substituent on the benzoyl ring.

Table 3: Examples of Analogues from Substitution on the Benzoyl Ring

| Starting Material | Resulting Benzoyl Chloride Analogue | Potential Effect of Substituent |

|---|---|---|

| 4-(Chlorosulfonyl)benzoic acid | This compound | Parent structure |

| 3-Fluoro-4-(chlorosulfonyl)benzoic acid | 3-Fluoro-4-(piperidin-1-ylsulfonyl)benzoyl chloride | Modulation of pKa, potential for halogen bonding |

| 3-Methyl-4-(chlorosulfonyl)benzoic acid | 3-Methyl-4-(piperidin-1-ylsulfonyl)benzoyl chloride | Increased lipophilicity, steric influence |

Modifications at the Sulfonyl Linkage

The sulfonamide linkage, consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen and a carbon, is renowned for its chemical stability. This robustness is a key feature in many of its applications, particularly in pharmaceuticals where metabolic resistance is often desired. However, under specific conditions, this linkage can be strategically cleaved or modified, providing a route for the late-stage functionalization of complex molecules.

One of the most significant advances in the modification of sulfonamides is the development of methods for the reductive cleavage of the sulfur-nitrogen (S-N) bond. This transformation typically requires mild reducing agents and can selectively break the S-N bond to generate a sulfinate and an amine. These intermediates can then be trapped in-situ with various electrophiles or undergo further reactions. This approach effectively converts a stable, often terminal, sulfonamide group into a versatile synthetic handle, allowing for diversification of the molecular structure at a late stage in a synthetic sequence. This is particularly valuable in drug discovery for the rapid generation of analog libraries for structure-activity relationship studies.

While the S-N bond can be cleaved reductively, the sulfur-carbon (S-C) bond connecting the sulfonyl group to the benzene (B151609) ring is considerably more resilient and generally remains intact under these conditions. The sulfonyl group itself is at the highest stable oxidation state of sulfur (S-VI) and is resistant to oxidation. In certain contexts, particularly in intramolecular reactions, the entire aryl(sulfonyl)amino group can act as a leaving group, facilitating cyclization reactions. However, direct modification of the sulfonyl group (e.g., substitution of the oxygen atoms) is not a common transformation in synthetic chemistry.

Structure-Reactivity Relationship Studies in Chemical Transformations

The reactivity of this compound is intrinsically linked to its molecular structure. The presence of the potent electron-withdrawing 4-(piperidin-1-ylsulfonyl) group significantly influences the chemical properties of the benzoyl chloride moiety. This sulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution while simultaneously increasing the electrophilicity of the carbonyl carbon in the acyl chloride. This heightened electrophilicity makes the compound an excellent acylating agent, as discussed previously, allowing for rapid reactions with a broad scope of nucleophiles.

While the inherent reactivity of the intermediate is important, of greater significance are the structure-activity relationships (SAR) of the final products derived from it. By using this compound as a constant building block, chemists can synthesize a series of related compounds and study how structural variations in other parts of the molecule affect its biological activity.

A compelling case study involves the aforementioned sulfamoyl benzamidothiazole derivatives synthesized as enhancers of NF-κB activation. nih.govnih.gov In these studies, the 4-(piperidin-1-ylsulfonyl)benzoyl core was maintained while the substitution pattern on a separate phenyl-thiazole ring was systematically altered. The resulting biological data revealed key structural requirements for activity.

Table 2: Structure-Activity Relationship (SAR) Summary for NF-κB Prolongers

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

|---|---|---|---|

| Phenyl ring on thiazole | Removal of methyl groups | Inactive | nih.gov |

| Phenyl ring on thiazole | Replacement of methyl with bromo | Maintained or slightly reduced activity | nih.gov |

| Phenyl ring on thiazole | Introduction of electron-donating groups (e.g., methoxy) | Potency varied with position | nih.gov |

These studies demonstrate that while the 4-(piperidin-1-ylsulfonyl)benzoyl moiety provides a crucial scaffold, fine-tuning the electronic and steric properties of other regions of the molecule is essential for optimizing biological function. Such SAR studies are fundamental to medicinal chemistry, guiding the rational design of more potent and selective therapeutic agents. The consistent use of intermediates like this compound provides a reliable platform for these systematic investigations. nih.govresearchgate.net

Computational Chemistry and Theoretical Insights

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are foundational to computational chemistry. They allow for the determination of a molecule's three-dimensional shape, the distribution of electrons, and other key quantum mechanical properties that govern its behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov For 4-(Piperidin-1-ylsulfonyl)benzoyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties. nih.gov

The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the S-N, S-O, S-C, and C-Cl bond lengths, which are critical to the molecule's reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. This map highlights electrophilic sites (positive potential), which are susceptible to nucleophilic attack, and nucleophilic sites (negative potential). For this compound, the MEP would show significant positive potential around the carbonyl carbon and the sulfonyl sulfur, identifying them as the primary sites for reaction.

| Parameter | Calculated Value |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-N Bond Length | ~1.65 Å |

| C=O Bond Length | ~1.20 Å |

| C-Cl Bond Length | ~1.79 Å |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

The conformational landscape of this compound is complex due to several rotatable bonds and the non-planar nature of the piperidine (B6355638) ring. The piperidine ring typically adopts a chair conformation to minimize steric strain, though boat or twist-boat conformations are also possible. nih.govnih.gov The energy difference between these forms can be calculated to determine the most stable conformer.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 (Reference) |

| Twist-Boat | ~5-6 |

| Boat | ~6-7 |

Note: The data in this table is illustrative and based on typical energy differences for substituted piperidine rings.

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. This provides a quantitative prediction of reaction feasibility and selectivity.

The this compound molecule features two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the benzoyl chloride and the sulfur atom of the sulfonyl group.

For the benzoyl chloride moiety, nucleophilic acyl substitution typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. pearson.compearson.com Computational analysis would involve locating the transition state for the nucleophile's attack on the carbonyl carbon and the subsequent transition state for the departure of the chloride leaving group.

For the sulfonyl group, nucleophilic substitution at the tetracoordinate sulfur can occur via two primary pathways: a concerted, SN2-like mechanism with a single transition state, or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. mdpi.comdntb.gov.uanih.gov DFT studies on arenesulfonyl chlorides suggest that with chloride as both the nucleophile and the leaving group, the reaction proceeds through a synchronous SN2 mechanism characterized by a single transition state. mdpi.comnih.gov The geometry of this transition state would be trigonal bipyramidal, with the incoming and outgoing chloride ions in the apical positions.

| Reaction Site | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Carbonyl Carbon | Addition-Elimination | 15 - 20 |

| Sulfonyl Sulfur | SN2-like (concerted) | 20 - 25 |

Note: The data in this table is hypothetical and for illustrative purposes to compare the potential reactivity of the two electrophilic sites.

A key question for a molecule with multiple reactive sites is selectivity. Computational methods can predict whether a nucleophile will preferentially attack the carbonyl carbon or the sulfonyl sulfur. This regioselectivity can be assessed by comparing the activation energy barriers for the competing reaction pathways. The pathway with the lower activation energy will be kinetically favored and thus correspond to the major product.

Based on the general reactivity of these functional groups, the acyl chloride is typically more electrophilic and reactive than the sulfonyl chloride. stackexchange.com Therefore, it is expected that the calculated activation barrier for nucleophilic attack at the carbonyl carbon would be lower than that for attack at the sulfonyl sulfur, predicting that reactions will selectively occur at the benzoyl chloride moiety. This prediction can be further supported by analyzing local reactivity descriptors derived from DFT, such as Fukui functions or calculated partial atomic charges, which quantify the electrophilicity of each site.

Chemical reactions are profoundly influenced by the solvent environment. Computational models can account for these effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation. mdpi.comrutgers.edu

For nucleophilic substitution reactions, particularly those involving charged species in the transition state, solvent polarity is critical. iastate.eduresearchgate.net In the SN2 reaction at the sulfonyl sulfur, the transition state has a dispersed negative charge over the incoming nucleophile, the sulfur atom, and the leaving group. Polar solvents can stabilize the separated charged reactants more effectively than the charge-dispersed transition state, which can lead to an increase in the activation barrier compared to the gas phase. mdpi.comresearchgate.net Conversely, for the addition-elimination reaction at the carbonyl carbon, a polar solvent would stabilize the charge separation in the tetrahedral intermediate. By calculating the reaction profiles in different solvent models (e.g., a nonpolar solvent like cyclohexane (B81311) and a polar solvent like acetonitrile (B52724) or water), computational studies can predict how solvent choice modulates reaction rates and potentially even the selectivity between the two reactive sites. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful method for mapping the atomic framework of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete structural assignment can be achieved.

¹H NMR Spectral Analysis of Protons within the Benzoyl, Piperidine (B6355638), and Sulfonyl Moieties

The ¹H NMR spectrum provides distinct signals corresponding to the protons in the different chemical environments of the molecule. The aromatic protons of the 1,4-disubstituted benzoyl ring typically appear as two distinct sets of doublets in the downfield region, a characteristic AA'BB' spin system. The protons ortho to the electron-withdrawing acyl chloride group are expected to resonate at a lower field compared to those ortho to the sulfonyl group.

The protons of the piperidine ring exhibit characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear further downfield compared to the β- and γ-protons. Due to the chair conformation of the piperidine ring, these signals often appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -COCl) | ~8.1-8.2 | Doublet (d) |

| Aromatic (ortho to -SO₂) | ~7.9-8.0 | Doublet (d) |

| Piperidine (α to N) | ~3.1-3.3 | Multiplet (m) |

| Piperidine (β to N) | ~1.6-1.8 | Multiplet (m) |

| Piperidine (γ to N) | ~1.5-1.7 | Multiplet (m) |

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield. The aromatic carbons show a range of chemical shifts depending on the substituent, with the carbon attached to the acyl chloride and the sulfonyl group appearing at lower fields. The aliphatic carbons of the piperidine ring resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~167-169 |

| Aromatic (C-COCl) | ~138-140 |

| Aromatic (C-SO₂) | ~145-147 |

| Aromatic (CH, ortho to -COCl) | ~131-133 |

| Aromatic (CH, ortho to -SO₂) | ~128-130 |

| Piperidine (Cα) | ~47-49 |

| Piperidine (Cβ) | ~25-27 |

| Piperidine (Cγ) | ~23-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent aromatic protons, confirming the AA'BB' system. sdsu.edu It would also map the connectivity of the protons within the piperidine ring, showing correlations between the α, β, and γ protons. sdsu.eduugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique establishes one-bond correlations between protons and the carbon atoms they are directly attached to (¹H-¹³C). sdsu.edu It allows for the direct assignment of the piperidine carbon signals based on the previously assigned proton signals. sdsu.eduugm.ac.id For instance, the proton signals in the 3.1-3.3 ppm range would correlate with the carbon signal at ~47-49 ppm, confirming their assignment as the α-protons and α-carbon, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Acyl Chloride Group (C=O, C-Cl)

The acyl chloride functional group gives rise to two prominent and characteristic absorption bands. The carbonyl (C=O) stretching vibration is particularly intense and appears at a high frequency due to the electron-withdrawing effect of the chlorine atom. The carbon-chlorine (C-Cl) stretch is typically found in the fingerprint region of the spectrum.

Identification of Sulfonamide (S=O, SO₂-N) and Piperidine Ring Vibrations

The sulfonamide group is characterized by two strong stretching vibrations for the sulfonyl (S=O) bonds. These correspond to the asymmetric and symmetric stretching modes. The piperidine ring exhibits C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (scissoring, wagging) in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Acyl Chloride | C=O stretch | ~1770-1810 (strong, sharp) |

| Acyl Chloride | C-Cl stretch | ~870-900 |

| Sulfonamide | S=O asymmetric stretch | ~1340-1380 (strong) |

| Sulfonamide | S=O symmetric stretch | ~1150-1190 (strong) |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Aliphatic (Piperidine) | C-H stretch | ~2850-2950 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₁₂H₁₄ClNO₃S, the expected exact mass can be calculated. An HRMS analysis would aim to experimentally verify this mass to a high degree of precision (typically within a few parts per million), thereby confirming the elemental formula and lending significant support to the compound's identity.

Despite a thorough search of scientific literature, specific experimental HRMS data for this compound has not been reported. The table below illustrates the kind of data that would be expected from such an analysis.

Interactive Data Table: Theoretical HRMS Data

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₂H₁₄ClNO₃S |

| Monoisotopic Mass | 303.0383 Da |

| Analysis Type | Electrospray Ionization (ESI) |

| Expected Ion Adduct | [M+H]⁺ |

Note: The data in this table is theoretical and serves as an example of what would be expected from an HRMS analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that results in extensive fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular "fingerprint" and can be used to deduce the structure of the compound.

In the case of this compound, characteristic fragments would be expected to arise from the cleavage of the various bonds within the molecule. Key fragmentation pathways would likely involve the loss of the chloride atom, the cleavage of the sulfonyl group, and the fragmentation of the piperidine ring.

Specific, experimentally determined EI-MS fragmentation data for this compound is not available in the reviewed literature. A hypothetical fragmentation pattern is presented in the table below to illustrate the type of data this analysis would yield.

Interactive Data Table: Hypothetical EI-MS Fragmentation Data

| m/z (mass/charge) | Possible Fragment Identity | Notes |

|---|---|---|

| 303/305 | [C₁₂H₁₄ClNO₃S]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 268 | [M-Cl]⁺ | Loss of chlorine radical |

| 184 | [C₇H₄O₂SCl]⁺ | Cleavage of the N-S bond |

| 139 | [C₇H₄OCl]⁺ | Benzoyl chloride fragment |

Note: This table represents a hypothetical fragmentation pattern based on the chemical structure and is not based on experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the piperidine ring (which is typically a chair conformation in similar structures).

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. If a suitable crystal were grown, the analysis would yield detailed crystallographic data, as exemplified in the theoretical table below.

Interactive Data Table: Illustrative Crystallographic Data

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1 |

| b (Å) | 11.2 |

| c (Å) | 13.5 |

| β (°) | 100.5 |

| Volume (ų) | 1500 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimental results for the title compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride and its derivatives is an area ripe for the application of modern catalytic methods. Future research will likely focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.

One promising direction is the exploration of organocatalysis . Proline and its derivatives have been successfully employed in a variety of asymmetric transformations, and their application in the synthesis of chiral piperidine-containing molecules is an active area of research. nih.govnih.gov Future studies could investigate the use of chiral organocatalysts to introduce stereocenters into the piperidine (B6355638) ring of this compound derivatives, leading to the synthesis of enantiomerically pure compounds with potential applications in pharmacology.

Furthermore, the use of biocatalysis presents another exciting frontier. Enzymes such as transaminases are being explored for the synthesis of chiral amines and piperidines. nih.gov A hybrid bio-organocatalytic cascade could be envisioned for the asymmetric synthesis of substituted piperidines that can then be incorporated into the target molecule. nih.gov This approach would offer a green and highly selective route to novel chiral derivatives.

The development of new metal-based catalysts also continues to be a key research area. While traditional catalysts have been used for sulfonamide synthesis, there is a drive to develop more sustainable and cost-effective alternatives. Research into catalysts based on earth-abundant metals or the use of photocatalysis for the chlorosulfonylation step could lead to more environmentally friendly and efficient synthetic routes.

| Catalyst Type | Potential Application in Synthesis | Research Focus |

| Organocatalysts | Asymmetric synthesis of chiral piperidine derivatives | Enantioselective functionalization of the piperidine ring |

| Biocatalysts | Green and selective synthesis of chiral precursors | Use of enzymes like transaminases for piperidine synthesis |

| Metal-based catalysts | Efficient and sustainable chlorosulfonylation | Earth-abundant metal catalysts and photocatalysis |

Exploration of Cascade and One-Pot Reaction Sequences

To enhance synthetic efficiency and reduce waste, the development of cascade and one-pot reactions is a major goal in modern organic chemistry. For a molecule like this compound, which has two reactive centers, designing such sequences is particularly attractive.

Future research could focus on developing tandem homologation-acylation reactions . Such a sequence could potentially be used to build complex structures in a single operation, starting from simpler precursors. nih.gov For instance, a reaction could be designed where the benzoyl chloride moiety first reacts with a nucleophile, followed by an intramolecular reaction involving the sulfonyl chloride group, all in a single pot.

Another area of exploration is the development of one-pot procedures for the synthesis of the target molecule itself . A process where a substituted benzoic acid is simultaneously or sequentially functionalized with both the piperidinylsulfonyl and the acyl chloride groups without the isolation of intermediates would be highly desirable. A patented process for the one-pot synthesis of related acylsulphamoylbenzamides suggests that such an approach is feasible. wikipedia.org

The Friedel-Crafts acylation, a classic reaction involving acyl chlorides, can also be integrated into tandem sequences. nih.gov Researchers may explore reactions where the benzoyl chloride part of the molecule is used in a Friedel-Crafts reaction, followed by a subsequent transformation of the sulfonyl chloride moiety in a cascade manner.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will undoubtedly focus on developing more environmentally benign synthetic methods.

A key area of improvement is the use of greener solvents and reagents . Traditional methods for the synthesis of sulfonyl chlorides and benzoyl chlorides often employ harsh and toxic reagents like thionyl chloride and chlorosulfonic acid. Future work could explore the use of solid-supported reagents or milder chlorinating agents to reduce the environmental impact. The synthesis of related sulfamoyl carboxylic acids has been achieved using a facile and efficient benzoylation method, which could be adapted for greener alternatives. medcraveonline.com

Biocatalytic and enzymatic methods are also at the forefront of green chemistry. The enzymatic synthesis of precursors to 4-(chlorosulfonyl)benzoic acid is a promising area of research. ionike.com While still in early stages, these methods have the potential to replace traditional chemical synthesis with more sustainable biological processes. The bioproduction of aminobenzoic acid and its derivatives from renewable feedstocks is another relevant area that could provide green starting materials for the synthesis of the benzoyl moiety of the target compound. researchgate.net

Furthermore, the development of solvent-free reaction conditions or the use of water as a solvent are important goals. Mechanistic studies on the solvolysis of benzoyl chlorides in various media can provide insights into their reactivity in aqueous environments, which is crucial for designing green synthetic processes. mdpi.com

Advanced Mechanistic Studies using In-Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing new reactions. The use of in-situ spectroscopic techniques allows for real-time monitoring of reactions, providing valuable kinetic and mechanistic data.

Future research on this compound could greatly benefit from the application of in-situ Fourier-transform infrared (FT-IR) spectroscopy . Techniques like ReactIR™ can be used to track the concentration of reactants, intermediates, and products in real-time. mt.comyoutube.com This would be particularly useful for studying the kinetics of the formation of the sulfonyl chloride and benzoyl chloride moieties, as well as their subsequent reactions. In-situ FT-IR has been successfully used to monitor the interfacial polymerization of piperazine (B1678402) (a related compound) with trimesoyl chloride, demonstrating its applicability to reactions involving similar functional groups. mdpi.com

In-situ NMR spectroscopy is another powerful tool for mechanistic studies. It can provide detailed structural information about transient intermediates that may not be detectable by other methods. For example, in-situ NMR could be used to study the formation of reactive intermediates in the synthesis of the target molecule, shedding light on the reaction pathway.

Given the potential for radical pathways in the synthesis of sulfonyl chlorides, in-situ electron paramagnetic resonance (EPR) spectroscopy could also be employed. This technique can detect and characterize radical intermediates, providing direct evidence for radical-mediated mechanisms. In-situ EPR has been used to study the mechanism of the Sandmeyer reaction, which is a common method for synthesizing sulfonyl chlorides. nih.gov

| Spectroscopic Technique | Application in Mechanistic Studies | Potential Insights |

| In-situ FT-IR | Real-time monitoring of reaction kinetics | Rate of formation of intermediates and products |

| In-situ NMR | Structural characterization of transient species | Identification of reaction intermediates and pathways |

| In-situ EPR | Detection of radical intermediates | Elucidation of radical-mediated reaction mechanisms |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be used to design novel derivatives with specific, tailored reactivity and properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or reactivity of derivatives of the target compound. By correlating structural features with observed properties, these models can guide the design of new molecules with enhanced performance. In silico characterization of related aryl benzoyl hydrazide derivatives has been used to develop 2D-QSAR models to understand their structural requirements for antiviral activity. bcrcp.ac.in

Molecular docking and dynamics simulations can be used to study the interactions of derivatives of this compound with biological targets. This can help in the design of new drug candidates with improved binding affinity and selectivity.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule. This can provide insights into the reaction mechanisms of its synthesis and functionalization. For example, DFT calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of selective reactions. The reactivity of benzoyl chloride and its derivatives has been the subject of computational studies, which can serve as a basis for similar investigations on the target compound. nih.gov

The computational design of derivatives can focus on modifying the piperidine ring to introduce chirality or other functional groups, or on altering the substitution pattern on the benzene (B151609) ring to fine-tune the reactivity of the benzoyl chloride and sulfonyl chloride moieties. This in silico approach can significantly accelerate the discovery and development of new molecules with desired properties.

Q & A

Q. What are the established synthetic routes for 4-(Piperidin-1-ylsulfonyl)benzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of piperidine followed by benzoylation. A common method involves reacting 4-chlorobenzenesulfonyl chloride with piperidine under reflux in a non-polar solvent (e.g., toluene) to form the sulfonamide intermediate. Subsequent treatment with benzoyl chloride derivatives (e.g., 4-chlorobenzoyl chloride) in the presence of a base like triethylamine yields the target compound. Reaction temperature (65–80°C) and stoichiometric ratios significantly affect yield. For example, excess thionyl chloride (SOCl₂) during benzoylation improves conversion rates by driving the reaction to completion .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the sulfonyl and benzoyl moieties (e.g., aromatic protons at δ 7.5–8.0 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₂H₁₃ClNO₃S, calculated 298.03 g/mol) and fragmentation patterns .

- Elemental Analysis : Validates purity (>98%) and stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to oxidizing agents or bases. Decomposition products (e.g., sulfonic acids) can be monitored via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can selective sulfonylation be achieved in the presence of competing nucleophiles?

- Methodological Answer : Selective sulfonylation of the piperidine nitrogen over other reactive sites (e.g., hydroxyl groups) requires controlled pH and temperature. Use a two-step protocol: (1) Protect competing nucleophiles with tert-butyldimethylsilyl (TBS) groups; (2) Perform sulfonylation at 0°C in dichloromethane with slow addition of sulfonyl chloride. Post-reaction, deprotect under mild conditions (e.g., tetrabutylammonium fluoride) .

Q. What strategies mitigate side reactions during benzoylation (e.g., dimerization or over-sulfonylation)?

- Methodological Answer :

- Dimerization : Minimize by using dilute solutions (<0.1 M) and low temperatures (0–5°C).

- Over-sulfonylation : Employ stoichiometric control (1:1 molar ratio of sulfonamide to benzoyl chloride) and monitor via in-situ FTIR for carbonyl (C=O) stretch at ~1760 cm⁻¹ .

- Byproduct Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to separate and quantify impurities. Major byproducts include bis-sulfonamides (retention time ~12 min) .

Q. How does structural modification of the benzoyl group influence biological activity in receptor-binding studies?

- Methodological Answer : Substituents on the benzoyl ring (e.g., electron-withdrawing groups like trifluoromethyl) enhance binding affinity to dopamine D2-like receptors. Pharmacological evaluation involves:

- Radioligand Displacement Assays : Compare IC₅₀ values against reference ligands (e.g., spiperone).

- Molecular Docking : Model interactions with receptor pockets (e.g., hydrophobic interactions with piperidine sulfonyl groups) .

Key Research Findings

- Synthetic Optimization : Thionyl chloride-mediated benzoylation achieves >90% yield under anhydrous conditions .

- Receptor Selectivity : 4-Trifluoromethylbenzoyl analogs show 10-fold higher D3 receptor affinity than unsubstituted derivatives .

- Stability : Hydrolysis half-life in aqueous buffer (pH 7.4) is 48 hours, necessitating inert storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.